1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring, a piperazine moiety, and an azepane ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized by the cyclization of hydrazine with a suitable diketone or dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of a halogenated pyridazine derivative with piperazine.
Attachment of the Azepane Ring: The azepane ring is incorporated via a ring-closing reaction, which may involve the use of a suitable azepane precursor and a coupling agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
- 1-{6-[4-(3-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
- 3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness: 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-7-6-8-19(17-18)22(28)27-15-13-26(14-16-27)21-10-9-20(23-24-21)25-11-4-2-3-5-12-25/h6-10,17H,2-5,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKZRYBGXIEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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